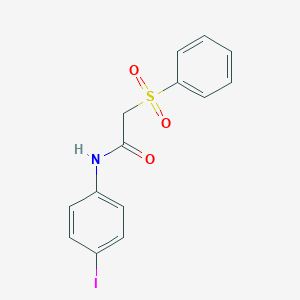
N-(4-iodophenyl)-2-(phenylsulfonyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-iodophenyl)-2-(phenylsulfonyl)acetamide, commonly known as IPSA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in medical research. This compound is a sulfonamide derivative that is structurally similar to other known sulfonamide compounds, which are known to exhibit a wide range of biological activities. IPSA has been shown to have potential applications in various fields of medical research, including cancer therapy, anti-inflammatory therapy, and neuroprotection.
作用機序
The mechanism of action of IPSA involves the inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells and plays a critical role in maintaining the pH of the tumor microenvironment. Inhibition of CAIX can lead to a decrease in the pH of the tumor microenvironment, which can inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
Studies have shown that IPSA can inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. IPSA has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, IPSA has been shown to have neuroprotective effects by reducing the production of reactive oxygen species and inhibiting the activation of microglia.
実験室実験の利点と制限
The advantages of using IPSA in lab experiments include its high potency and selectivity for CAIX inhibition, as well as its ability to induce apoptosis in cancer cells. However, the limitations of using IPSA in lab experiments include its low solubility in water, which can limit its use in certain assays, and its potential toxicity to normal cells at high concentrations.
将来の方向性
There are several potential future directions for the use of IPSA in medical research. One potential direction is the development of IPSA-based therapies for cancer treatment. Another potential direction is the use of IPSA as a tool for studying the role of CAIX in cancer biology and the tumor microenvironment. Additionally, IPSA may have potential applications in other fields of medical research, such as anti-inflammatory therapy and neuroprotection. Further research is needed to fully understand the potential of IPSA in these areas.
合成法
The synthesis of IPSA involves a multi-step process that begins with the reaction of 4-iodobenzenesulfonyl chloride with sodium acetate to form 4-iodobenzenesulfonic acid. This intermediate is then reacted with acetamide in the presence of sulfuric acid to form IPSA. The yield of IPSA can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of the reagents.
科学的研究の応用
IPSA has been extensively studied for its potential use in cancer therapy. Studies have shown that IPSA can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action of IPSA is believed to be through the inhibition of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. Inhibition of CAIX can lead to a decrease in the pH of the tumor microenvironment, which can inhibit the growth and proliferation of cancer cells.
特性
製品名 |
N-(4-iodophenyl)-2-(phenylsulfonyl)acetamide |
|---|---|
分子式 |
C14H12INO3S |
分子量 |
401.22 g/mol |
IUPAC名 |
2-(benzenesulfonyl)-N-(4-iodophenyl)acetamide |
InChI |
InChI=1S/C14H12INO3S/c15-11-6-8-12(9-7-11)16-14(17)10-20(18,19)13-4-2-1-3-5-13/h1-9H,10H2,(H,16,17) |
InChIキー |
CRNBDQSFKBOACI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)I |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-diethyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B269986.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B269987.png)
![3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]sulfanyl}-N,N-dimethylpropanamide](/img/structure/B269988.png)
![N-(3-acetylphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B269989.png)
![2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B269990.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B269991.png)
![2-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B269995.png)
![N-(4-iodophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B269998.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B269999.png)
![N-(3-chloro-4-methylphenyl)-2-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide](/img/structure/B270000.png)
![Dimethyl 5-({[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}amino)isophthalate](/img/structure/B270003.png)
![2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B270004.png)
![2-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B270008.png)
![2-[[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B270009.png)